"Antifungal agent 56" chemical structure and properties
"Antifungal agent 56" chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antifungal agent 56, also identified as compound A09, is a novel selenium-containing miconazole analogue with potent antifungal activity.[1] Developed as part of a series of compounds designed through the principle of bioisosterism, it demonstrates significant efficacy against a range of pathogenic fungi, including fluconazole-resistant strains of Candida albicans.[1][2] Preliminary studies indicate that its mechanism of action involves the inhibition of the fungal enzyme lanosterol 14α-demethylase (CYP51), a critical component of the ergosterol biosynthesis pathway.[2][3] Furthermore, Antifungal Agent 56 has shown the ability to inhibit the formation of fungal biofilms, a key virulence factor in many clinical infections.[1] This document provides a comprehensive overview of the chemical structure, properties, and biological activities of Antifungal Agent 56.
Chemical Structure and Physicochemical Properties
The chemical structure and key physicochemical properties of Antifungal Agent 56 are summarized below.
Chemical Structure:
The two-dimensional chemical structure of Antifungal Agent 56 is depicted in the diagram below.
Caption: 2D Chemical Structure of Antifungal Agent 56.
Table 1: Physicochemical Properties of Antifungal Agent 56
| Property | Value | Source |
| CAS Number | 2422019-82-5 | MedchemExpress |
| Molecular Formula | C18H14BrCl2FN2Se | MedchemExpress |
| Molecular Weight | 507.09 g/mol | MedchemExpress |
| SMILES | ClC1=CC=C(C([Se]CC2=CC(F)=CC=C2Br)CN3C=CN=C3)C(Cl)=C1 | MedchemExpress |
Biological Properties and Efficacy
Antifungal Agent 56 exhibits potent activity against various fungal pathogens, with a particularly notable effect on fluconazole-resistant strains.
Table 2: In Vitro Antifungal Activity of Antifungal Agent 56
| Fungal Species | Strain Type | MIC Range (µg/mL) | Source |
| Candida albicans | Fluconazole-resistant | 0.03 - 0.25 | MedchemExpress |
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
The primary mechanism of action of Antifungal Agent 56 is the inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in the fungal ergosterol biosynthesis pathway.[2][3] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By inhibiting CYP51, Antifungal Agent 56 disrupts the production of ergosterol, leading to the accumulation of toxic sterol intermediates and ultimately compromising the integrity and function of the fungal cell membrane.[4]
Caption: Signaling pathway of CYP51 inhibition by Antifungal Agent 56.
Experimental Protocols
The following are representative experimental protocols for the synthesis and biological evaluation of Antifungal Agent 56, based on standard methodologies in the field.
Synthesis of Antifungal Agent 56 (Compound A09)
The synthesis of Antifungal Agent 56 is part of a broader synthetic scheme for novel miconazole analogues containing selenium. A generalized workflow for such a synthesis is presented below. The specific details for compound A09 would be found in the primary literature.[1]
Caption: Generalized synthesis workflow for Antifungal Agent 56.
In Vitro Antifungal Susceptibility Testing
The Minimum Inhibitory Concentration (MIC) of Antifungal Agent 56 against Candida albicans strains can be determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI) M27-A document.
Protocol:
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Preparation of Fungal Inoculum: Candida albicans strains are cultured on Sabouraud Dextrose Agar plates. A suspension in sterile saline is prepared and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted in RPMI-1640 medium to the final inoculum concentration.
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Preparation of Antifungal Agent: A stock solution of Antifungal Agent 56 is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in RPMI-1640 medium in a 96-well microtiter plate.
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Inoculation and Incubation: The fungal inoculum is added to each well of the microtiter plate containing the serially diluted antifungal agent. The plate is incubated at 35°C for 24-48 hours.
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MIC Determination: The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to the growth control (drug-free well).
Fungal Biofilm Inhibition Assay
The ability of Antifungal Agent 56 to inhibit biofilm formation can be assessed using a crystal violet staining assay.
Protocol:
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Biofilm Formation: A standardized suspension of Candida albicans is prepared in a suitable growth medium (e.g., RPMI-1640). The suspension is added to the wells of a 96-well flat-bottom microtiter plate containing various concentrations of Antifungal Agent 56. The plate is incubated at 37°C for 24-48 hours to allow for biofilm formation.
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Washing: After incubation, the planktonic cells are gently removed by washing the wells with phosphate-buffered saline (PBS).
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Staining: The remaining biofilms are fixed with methanol and then stained with a 0.1% crystal violet solution for 15-20 minutes.
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Quantification: The excess stain is washed off, and the plate is air-dried. The crystal violet bound to the biofilm is solubilized with an appropriate solvent (e.g., 33% acetic acid), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of biofilm inhibition is calculated by comparing the absorbance of the treated wells to the untreated control wells.
Hemolysis Assay
A hemolysis assay is performed to evaluate the potential cytotoxicity of Antifungal Agent 56 against red blood cells, providing an indication of its safety profile.
Protocol:
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Preparation of Red Blood Cells (RBCs): Freshly collected red blood cells (e.g., from sheep or human donors) are washed with PBS and resuspended to a specific concentration (e.g., 2% v/v).
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Incubation: The RBC suspension is incubated with various concentrations of Antifungal Agent 56 at 37°C for a defined period (e.g., 1-2 hours). A positive control (e.g., Triton X-100 for 100% hemolysis) and a negative control (PBS) are included.
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Centrifugation: After incubation, the samples are centrifuged to pellet the intact RBCs.
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Measurement of Hemolysis: The amount of hemoglobin released into the supernatant, which is proportional to the degree of hemolysis, is quantified by measuring the absorbance of the supernatant at a specific wavelength (e.g., 540 nm) using a spectrophotometer. The percentage of hemolysis is calculated relative to the positive control.
Conclusion
Antifungal Agent 56 (compound A09) is a promising novel antifungal compound with potent activity against clinically relevant fungal pathogens, including fluconazole-resistant Candida albicans. Its mechanism of action, targeting the essential ergosterol biosynthesis pathway, and its ability to inhibit biofilm formation make it a strong candidate for further drug development. The provided experimental protocols offer a framework for the continued investigation and characterization of this and similar antifungal agents. Further studies are warranted to fully elucidate its in vivo efficacy, safety profile, and potential for clinical application.
References
- 1. Design, synthesis, and biological evaluation of novel miconazole analogues containing selenium as potent antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Resistance to antifungals that target CYP51 - PMC [pmc.ncbi.nlm.nih.gov]
